![molecular formula C40H66N14O9 B1308106 2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 80224-16-4](/img/structure/B1308106.png)
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid, is a complex molecule that appears to be a peptide with multiple amino acid residues and functional groups. This molecule could potentially have applications in various fields such as medicinal chemistry, due to the presence of amino acid components and Schiff base-like structures.
Synthesis Analysis
The synthesis of complex peptides often involves the coupling of amino acids or their derivatives. In the case of the compound , the synthesis would likely involve multiple steps of amide bond formation, possibly using techniques such as solid-phase peptide synthesis or solution-phase synthesis. The papers provided do not directly describe the synthesis of this compound, but they do provide insights into related synthetic methods. For example, the synthesis of L-2-amino-5-arylpentanoic acids as constituent amino acids in toxins is discussed , and the preparation of Schiff base organotin(IV) complexes with amino acetate functionalization is described . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of peptides is characterized by the sequence of amino acids and the three-dimensional conformation adopted by the peptide chain. The presence of indole and hydroxypropanoyl groups suggests that the compound may have specific structural features that could influence its biological activity. The structural study of a dipeptide by vibrational spectroscopy and DFT calculations provides an example of how the structure of such compounds can be analyzed .
Chemical Reactions Analysis
The compound contains multiple functional groups that could undergo various chemical reactions. The amino groups could be involved in the formation of Schiff bases, as seen in the synthesis of Schiff base organotin(IV) complexes . The presence of acetic acid and other carboxylic acid groups suggests that esterification or amidation reactions could also be relevant. The reactivity of such compounds with boronates is discussed in the literature, providing insights into potential cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple amide bonds suggests a high degree of hydrogen bonding, which could affect solubility and melting point. The compound's spectroscopic properties, such as IR and NMR spectra, would be complex due to the variety of functional groups present. The study of similar compounds by vibrational spectroscopy and DFT calculations can provide valuable information about the vibrational modes and electronic structure .
Aplicaciones Científicas De Investigación
Computational Peptidology
Computational peptidology, aided by conceptual density functional theory, explores the molecular properties and structures of new antifungal tripeptides, focusing on their amino acid sequences. This approach predicts pKa values with great accuracy, aiding the drug design process by identifying molecular active sites and bioactivity scores for antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antimetabolite Synthesis
The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine demonstrates the chemical manipulation of 2-amino-5-hydroxy-2-methylpentanoic acid to produce compounds with potential antimicrobial properties (Maehr & Leach, 1978).
Structural Analysis of Peptides
Crystal structure analysis of peptides containing the complex moiety 2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into their molecular geometry and hydrogen bonding, crucial for understanding their reactivity and interaction with biological targets (Li, Liang, & Tai, 2009).
Catalytic Dehydration Studies
Research on vapor-phase catalytic dehydration of 5-amino-1-pentanol over rare earth oxides highlights the conversion of amino alcohols to unsaturated amines, showcasing the chemical versatility of compounds with related structures in catalysis and synthesis (Ohta, Yamada, & Sato, 2016).
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGAYLGJZPYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N14O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001105 |
Source


|
| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
CAS RN |
80224-16-4 |
Source


|
| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

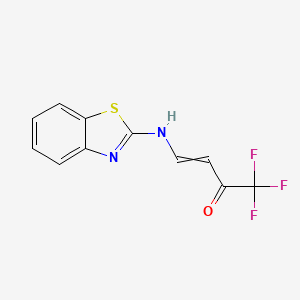
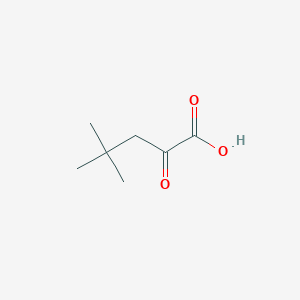
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)

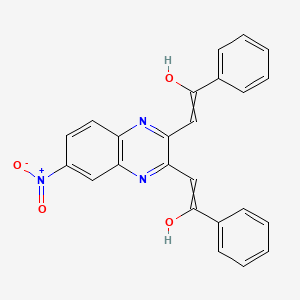
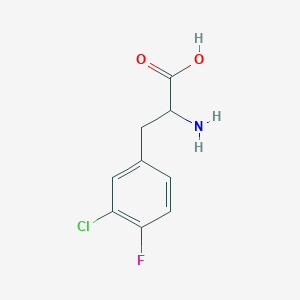
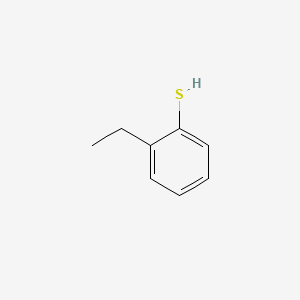
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)

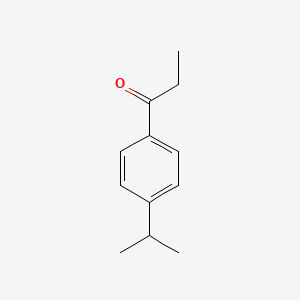
![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)
![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)